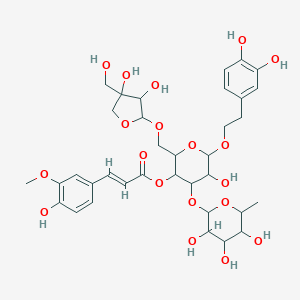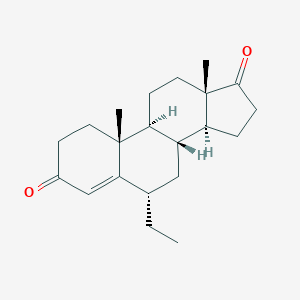
1-Hydroxy-2-heptadecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-heptadecen-4-one is a chemical compound that belongs to the class of pheromones. It is commonly found in the sex pheromones of female insects, particularly in the species of Lepidoptera, which includes moths and butterflies. The compound is known to play a crucial role in the mating behavior of these insects, where it acts as a signal to attract male partners. Due to its unique chemical properties and biological significance, 1-Hydroxy-2-heptadecen-4-one has been the subject of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-heptadecen-4-one is not yet fully understood. However, studies have suggested that the compound works by binding to specific receptors on the antennae of male insects, triggering a behavioral response that leads to mating. The exact nature of the chemical interactions involved in this process is still under investigation.
Biochemical and Physiological Effects
In addition to its role in insect mating behavior, 1-Hydroxy-2-heptadecen-4-one has also been shown to have other biochemical and physiological effects. For example, studies have suggested that the compound may play a role in regulating the metabolism of female Lepidoptera, particularly during the reproductive phase. Furthermore, researchers have also investigated the potential use of 1-Hydroxy-2-heptadecen-4-one as a biomarker for certain diseases and disorders, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Hydroxy-2-heptadecen-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is its high specificity and potency, which makes it an ideal tool for studying insect behavior and physiology. However, the compound is also relatively unstable and difficult to synthesize, which can pose challenges for researchers. Additionally, the use of 1-Hydroxy-2-heptadecen-4-one in laboratory experiments may not accurately reflect its biological activity in natural environments, which can limit its utility in certain contexts.
Orientations Futures
There are several future directions for research on 1-Hydroxy-2-heptadecen-4-one. One of the most promising areas of investigation is the development of new methods for synthesizing the compound, which may improve its stability and reduce its cost. Additionally, researchers may explore the potential use of 1-Hydroxy-2-heptadecen-4-one as a natural alternative to synthetic insecticides in agriculture. Furthermore, studies may also investigate the potential use of the compound as a biomarker for various diseases and disorders, which could have significant implications for diagnostic and therapeutic approaches.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-2-heptadecen-4-one involves several steps, including the preparation of the starting materials and the use of specialized chemical reactions. One of the most common methods of synthesizing the compound is through the oxidation of heptadecene using a catalytic system. The reaction is typically carried out under controlled conditions, such as high temperature and pressure, to ensure the formation of the desired product.
Applications De Recherche Scientifique
The unique chemical properties of 1-Hydroxy-2-heptadecen-4-one have made it an attractive target for scientific research in various fields, including entomology, biochemistry, and chemical ecology. Studies have shown that the compound plays a critical role in the mating behavior of female Lepidoptera, where it acts as a pheromone to attract male partners. Furthermore, researchers have also investigated the potential use of 1-Hydroxy-2-heptadecen-4-one as a tool for pest management in agriculture, where it may serve as a natural alternative to synthetic insecticides.
Propriétés
Numéro CAS |
142465-60-9 |
|---|---|
Nom du produit |
1-Hydroxy-2-heptadecen-4-one |
Formule moléculaire |
C62H95N16O28P |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(E)-1-hydroxyheptadec-2-en-4-one |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15,18H,2-12,14,16H2,1H3/b15-13+ |
Clé InChI |
HHFNZZVOFFAAFC-FYWRMAATSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCCCC(=O)C=CCO |
SMILES canonique |
CCCCCCCCCCCCCC(=O)C=CCO |
Synonymes |
1-Hydroxy-2-heptadecen-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)


